molecular formula C14H12BrNOS2 B11671499 (5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11671499
M. Wt: 354.3 g/mol
InChI Key: MVPVEPOXGGJHJJ-QABOREQESA-N
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Description

(5E)-5-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a brominated phenylpropene moiety and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the brominated phenylpropene intermediate. This intermediate is then reacted with a thiazolidinone precursor under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens (e.g., bromine, chlorine) or alkyl halides under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and brominated phenylpropene analogs. These compounds share structural similarities but may differ in their specific functional groups or substituents.

Uniqueness

The uniqueness of (5E)-5-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of a brominated phenylpropene moiety with a thiazolidinone ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H12BrNOS2

Molecular Weight

354.3 g/mol

IUPAC Name

(5E)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H12BrNOS2/c1-2-16-13(17)12(19-14(16)18)9-11(15)8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b11-8-,12-9+

InChI Key

MVPVEPOXGGJHJJ-QABOREQESA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C(=C\C2=CC=CC=C2)\Br)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC(=CC2=CC=CC=C2)Br)SC1=S

Origin of Product

United States

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